BenchChemオンラインストアへようこそ!

3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate

HRI kinase eIF2α phosphorylation kinase activator

This 3,5-dimethoxyphenyl variant of the N-aryl,N′-cyclohexylphenoxyurea/carbamate scaffold is a validated HRI kinase activator tool compound. Unlike the 3,4- or 2,3-dimethoxy isomers or other N-aryl analogs, its specific substitution pattern critically modulates ATP-binding pocket interactions and eIF2α phosphorylation potency. Do not assume interchangeable performance; procure only the confirmed 3,5-isomer to ensure accurate target engagement, computational model validation, and chromatographic reference reliability in lead optimization.

Molecular Formula C22H27N3O5
Molecular Weight 413.474
CAS No. 1351660-49-5
Cat. No. B2693710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate
CAS1351660-49-5
Molecular FormulaC22H27N3O5
Molecular Weight413.474
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3)OC
InChIInChI=1S/C22H27N3O5/c1-28-19-12-17(13-20(14-19)29-2)24-21(26)23-16-9-6-10-18(11-16)30-22(27)25-15-7-4-3-5-8-15/h3-5,7-8,12-14,16,18H,6,9-11H2,1-2H3,(H,25,27)(H2,23,24,26)
InChIKeyKNLDZKPLWVYENC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate (CAS 1351660-49-5) – Structural Classification and Procurement Baseline


3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate is a synthetic small molecule belonging to the N-aryl,N′-cyclohexylphenoxyurea/carbamate hybrid class. It incorporates a 3,5-dimethoxyphenyl ureido moiety linked to a cyclohexyl ring bearing a phenylcarbamate group, a scaffold explored in kinase modulation and enzyme inhibition programs [1]. The compound is listed in patent literature covering urea and carbamate analogs as kinase inhibitors, indicating its relevance to discovery chemistry sourcing [2].

Why Generic Substitution of 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate Carries Scientific Risk


Although multiple N-aryl,N′-cyclohexylphenoxyurea/carbamate analogs exist (e.g., 3-(3-phenylureido)cyclohexyl phenylcarbamate, 3-(3-(o-tolyl)ureido)cyclohexyl phenylcarbamate, 3-(3-(5-chloro-2-methoxyphenyl)ureido)cyclohexyl phenylcarbamate), the 3,5-dimethoxy substitution pattern on the N-aryl ring is known to modulate electronic character and hydrogen-bonding capacity within kinase ATP-binding pockets [1]. In the HRI kinase activator series, subtle aryl substituent changes led to significant shifts in eIF2α phosphorylation potency and cell proliferation effects, demonstrating that in-class compounds are not functionally interchangeable [1]. Therefore, assuming equivalent performance from a close analog without confirmatory data can misdirect lead optimization campaigns.

Quantitative Differentiation Evidence: 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate vs. Closest Analogs


HRI Kinase Activation: 3,5-Dimethoxy vs. Unsubstituted and Monosubstituted Phenyl Analogs

In the N-aryl,N′-cyclohexylphenoxyurea series, compounds bearing a 3,5-dimethoxyphenyl substitution on the N-aryl ring exhibited enhanced HRI kinase activation relative to the unsubstituted phenyl analog. The scaffold was validated in a surrogate eIF2α phosphorylation assay and secondary cell proliferation assays [1]. While the exact activation EC50 for the target compound was not isolated in the primary screening publication, focused library studies established that the 3,5-dimethoxy pattern contributes to improved bioactivity versus the parent phenyl and single-methoxy analogs [1].

HRI kinase eIF2α phosphorylation kinase activator urea carbamate scaffold

Structural Differentiation from 3,4-Dimethoxyphenyl Ureido Isomers in Kinase Binding

The 3,5-dimethoxyphenyl isomer (target compound) places methoxy groups in a meta,meta relationship, generating a symmetric electron density distribution that differs from the 3,4- or 2,3-dimethoxy isomers commonly found in other ureido-phenylcarbamate library members [1]. Patent disclosures covering urea and carbamate kinase inhibitors explicitly claim a range of aryl substitution patterns, and the electronic effects of 3,5-dimethoxy vs. 3,4-dimethoxy (asymmetric) have been exploited to tune selectivity across kinase panels [1]. Direct comparative kinase panel data for the 3,5- vs. 3,4-dimethoxy pair are not publicly disclosed; however, the distinct molecular electrostatic potential calculated via DFT supports divergence in ATP-binding site complementarity [2].

kinase inhibitor scaffold substitution isomer effect dimethoxyphenyl urea SAR

Comparison with Chloro- and Methyl-Substituted Phenyl Ureido Analogs in Cytotoxicity Screening

Literature reports on structurally related ureido-cyclohexyl phenylcarbamates indicate that analogs bearing 5-chloro-2-methoxyphenyl or o-tolyl ureido groups exhibit variable cytotoxic effects across cancer cell lines . The 3,5-dimethoxyphenyl variant (target compound) was designed to optimize hydrogen-bonding interactions while avoiding the potential metabolic liabilities associated with chloro substituents, though directly measured IC50 values against a common cell line panel are not yet available for the target compound itself . This evidence supports a rational substituent selection strategy rather than a simple potency claim.

anticancer cytotoxicity ureido phenylcarbamate substituent effect cell viability

Optimal Application Scenarios for 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate Based on Verifiable Evidence


HRI Kinase Activator Tool Compound for β-Thalassemia and Erythropoiesis Research

The N-aryl,N′-cyclohexylphenoxyurea scaffold has been validated as an HRI kinase activator series, with the 3,5-dimethoxyphenyl variant positioned as a lead-like member. Researchers investigating eIF2α phosphorylation-dependent pathways in erythroid differentiation can use this compound to probe HRI biology without the confounding effects of less selective kinase modulators [1].

Kinase Inhibitor Library Design and Focused SAR Expansion

Patent disclosures encompassing urea/carbamate kinase inhibitors identify the cyclohexyl-phenylcarbamate core as a privileged fragment. The 3,5-dimethoxyphenyl ureido substituent offers a distinct physicochemical and steric profile for building focused libraries aimed at improving selectivity across the kinome [2].

In Silico Docking and Pharmacophore Model Refinement

The predicted electrostatic and conformational properties of the 3,5-dimethoxyphenyl group, as compared to its 3,4- and 2,3-dimethoxy isomers, provide a basis for refining pharmacophore hypotheses in kinase and other enzyme targets. Procurement of the single isomer enables accurate computational model validation [3].

Reference Standard for Analytical Method Development (Chiral and Achiral)

The rigid cyclohexyl core and ureido-carbamate linkage create a defined conformational profile useful as a chromatographic reference for separating structurally similar impurities or metabolites in drug development programs .

Quote Request

Request a Quote for 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.